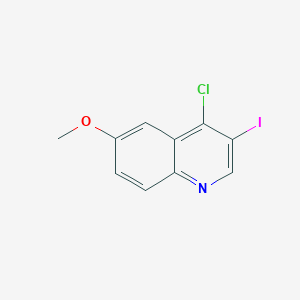

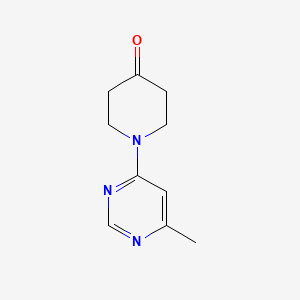

4-Chloro-3-iodo-6-methoxyquinoline

Descripción general

Descripción

“4-Chloro-3-iodo-6-methoxyquinoline” is a chemical compound used in scientific research . It possesses unique properties that make it valuable for various studies, including drug development and organic synthesis.

Synthesis Analysis

Quinoline synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

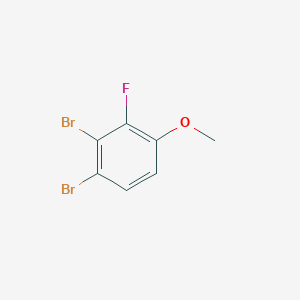

The empirical formula of “4-Chloro-3-iodo-6-methoxyquinoline” is C10H8ClINO . The SMILES string representation is ClC1=CC=NC2=C1C=C(OC)C=C2 .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis

“4-Chloro-3-iodo-6-methoxyquinoline” is a solid compound . Its molecular weight is 193.63 .Aplicaciones Científicas De Investigación

Chemosensor Development : The compound 5-Chloro-8-methoxyquinoline, related to 4-Chloro-3-iodo-6-methoxyquinoline, has been used to develop a chemosensor for cadmium. This chemosensor responds selectively to Cd2+ ions over other metal ions, indicating potential for monitoring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Quinoline Derivatives : Research has shown the utility of 2-Aryl-4-chloro-3-iodoquinolines in synthesizing 2,3-diaryl-4-methoxyquinolines through palladium-catalyzed cross-coupling reactions. This synthesis pathway is valuable in creating compounds for further pharmaceutical and chemical research (Mphahlele & Mtshemla, 2008).

Antimicrobial Agent Synthesis : A study on 4-chloro-8-methoxyquinoline-2(1H)-one (a derivative of 4-Chloro-3-iodo-6-methoxyquinoline) revealed its effectiveness as an antimicrobial agent. It showed inhibitory activity against DNA gyrase and Lanosterol 14 α-demethylase, along with notable antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).

Synthesis of Antibiotics : Halogenated quinoline building blocks, like 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline, synthesized from compounds similar to 4-Chloro-3-iodo-6-methoxyquinoline, have been utilized in antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of antibiotics (Flagstad et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-3-iodo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJAMFETFXNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodo-6-methoxyquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

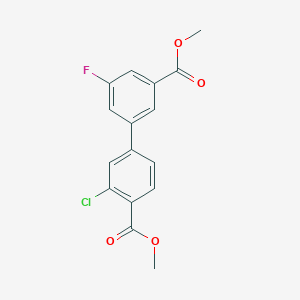

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

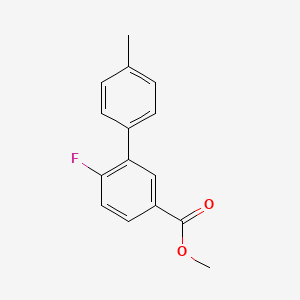

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

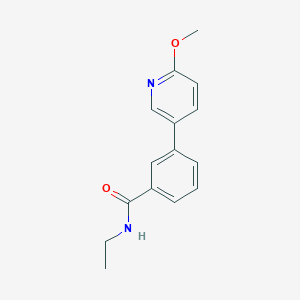

![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)